molecular formula C20H13N3O3 B1683560 Violacein CAS No. 548-54-9

Violacein

Cat. No. B1683560
CAS RN: 548-54-9
M. Wt: 343.3 g/mol
InChI Key: XAPNKXIRQFHCHN-AQTBWJFISA-N
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Description

Violacein is a chromogenic secondary metabolite of bacteria with a wide range of biological activity . It is a naturally-occurring bis-indole pigment with antibiotic properties . Violacein is produced by several species of bacteria, including Chromobacterium violaceum, and gives these organisms their striking purple hues .


Synthesis Analysis

The biosynthesis of violacein is carried out by the expression of the vio operon with the participation of five genes vioA, vioB, vioC, vioD, and vioE read in one direction, which provide the condensation of two molecules of L-tryptophan . This is a universal metabolite of a number of secondary metabolic pathways in microorganisms .


Molecular Structure Analysis

The structure of violacein consists of three units: a 5-hydroxyindole, an oxindole, and a 2-pyrrolidone . The biosynthetic origins of hydrogen, nitrogen, and carbon in the pyrrolidone nucleus were established by feeding experiments using various stable isotopically labeled tryptophans .


Chemical Reactions Analysis

Violacein is known to have diverse biological activities, including as a cytotoxic anticancer agent and antibacterial action against Staphylococcus aureus and other gram-positive pathogens . It is also known to interfere in the physiological activities of biological membranes .


Physical And Chemical Properties Analysis

Violacein is a hydrophobic compound with a lipophilicity coefficient of 3.34 . This raises the question of how it can enter the environment and affect other organisms .

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects Violacein demonstrates significant potential in modulating immune responses and inflammation. Studies have shown that violacein can suppress cytokine production and induce regulatory T cells, thereby modulating both acute and chronic inflammation. This effect is crucial for potential therapeutic applications in autoimmune diseases (Verinaud et al., 2015). Furthermore, violacein exerts an immunostimulatory effect via the TLR8 pathway, enhancing the production of inflammatory cytokines in immune cells, highlighting its potential in immune therapy strategies (Venegas et al., 2019).

Antimicrobial and Antiparasitic Activities Violacein has been identified as a potent antimicrobial and antiparasitic agent. It inhibits the growth of Plasmodium both in vitro and in vivo, offering a promising avenue for malaria treatment (Lopes et al., 2009). Additionally, its ability to kill polymicrobial pathogenic communities when combined with bacterial predation suggests its use in combating multidrug-resistant pathogens (Im et al., 2017).

Anticancer Properties Research has uncovered violacein's potential in inducing apoptosis in cancer cells, including human leukemia and melanoma cell lines. It triggers cell death through various mechanisms, including the activation of caspases and the induction of oxidative stress, suggesting its potential as a novel anticancer agent (Ferreira et al., 2004), (Saraiva et al., 2004).

Biotechnological and Industrial Applications Violacein's diverse biological activities extend to biotechnological and industrial applications, including its use in cosmetics, pharmaceuticals, and as a natural dye. Advances in the production and applications of violacein highlight its potential as a multi-task compound in various industries (Durán et al., 2016), (Durán et al., 2021).

Gut Microbiome Modulation Investigations into the impact of violacein on the mammalian gut microbiome suggest it has the potential to modulate microbial patterns, which could be beneficial for treating diseases associated with changes in intestinal flora (Pauer et al., 2018).

Safety And Hazards

According to the safety data sheet, violacein should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental exposure, immediate medical attention is advised .

properties

IUPAC Name

3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,23-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLJIZCPRXXHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028415
Record name Violacein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Violacein

CAS RN

548-54-9
Record name Violacein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Violacein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIOLACEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0DSQ3SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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